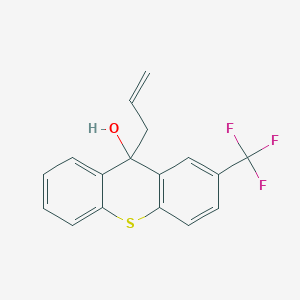

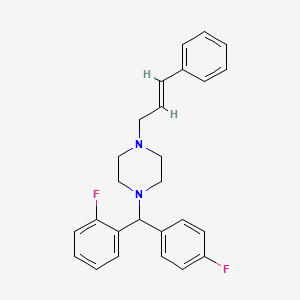

![molecular formula C4H18N3Na2O10P B602361 Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate CAS No. 71519-72-7](/img/structure/B602361.png)

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate (DCMPT) is a chemical compound with a wide range of uses in scientific research and laboratory experiments. DCMPT is composed of two sodium ions, two carbamimidoyl (methyl)aminoacetic acid, one dihydrogen phosphate, and four water molecules. It has been used for a variety of purposes, including as a buffer, a stabilizer, and a chelating agent.

Wissenschaftliche Forschungsanwendungen

Creatine in Skeletal Muscle Metabolism

Creatine plays a crucial role in skeletal muscle metabolism . It is formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) expressed mainly in the liver, kidney, pancreas, and testis . Creatine is then released into the circulation and taken up predominantly by the skeletal muscle, the main organ of creatine deposition and usage .

Recent studies suggest that the myocardium and skeletal muscle appear to have their own machinery for creatine synthesis . This could offer a metabolic advantage for conditions characterized by underdeveloped or damaged transport of creatine inside the muscle . De novo creatine synthesis in the myocytes may thus help in maintaining muscle creatine levels and limit cellular energy failure in various neuromuscular disorders .

Creatine in Perovskite Solar Cells

Creatine has been used as a cathode interfacial layer in perovskite solar cells (PSCs) . Due to its structural properties, creatine can be anchored on a SnO2 layer, strengthening the charge extraction from a perovskite layer by forming interface dipoles and reducing the work function . It can also passivate the defects in the perovskite layer .

With the creatine layer as a cathode interfacial layer on the SnO2 layer, the PSC employing a triple cation-based perovskite achieves the highest power conversion efficiency (PCE) of 20.8% and retained 90% of it after 50 days . Furthermore, 22.1% of PCE is obtained from the formamidinium-based perovskite .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate' involves the reaction of two starting materials, namely, methylguanidine and chloroacetic acid, followed by the addition of disodium hydrogen phosphate and water to form the final product.", "Starting Materials": [ "Methylguanidine", "Chloroacetic acid", "Disodium hydrogen phosphate", "Water" ], "Reaction": [ "Step 1: Methylguanidine and chloroacetic acid are mixed together in a reaction vessel and heated to a temperature of 80-90°C for 2-3 hours.", "Step 2: The resulting product is cooled to room temperature and disodium hydrogen phosphate is added to the mixture.", "Step 3: Water is added to the mixture and the pH is adjusted to 7-8 using sodium hydroxide.", "Step 4: The mixture is filtered and the resulting solid is washed with water and dried to obtain the final product, Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate." ] } | |

CAS-Nummer |

71519-72-7 |

Molekularformel |

C4H18N3Na2O10P |

Molekulargewicht |

327.14 |

IUPAC-Name |

disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2 |

SMILES |

CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] |

Aussehen |

White Powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Sodium creatine phosphate dibasic tetrahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

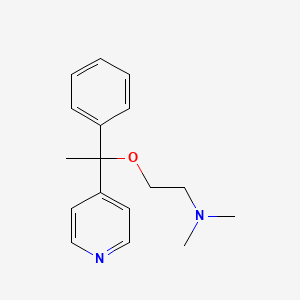

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)

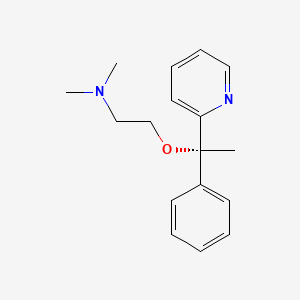

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)